[3-(3,4-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl](2,6-dimethylpiperidin-1-yl)methanone
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Overview
Description
3-(3,4-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanone is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanone typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the oxazoline ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carboxylic acid derivative under acidic conditions.
Attachment of the dimethoxyphenyl group: This step often involves a Friedel-Crafts acylation reaction, where the dimethoxyphenyl group is introduced to the oxazoline ring.
Incorporation of the piperidine moiety: This is usually done through a nucleophilic substitution reaction, where the piperidine ring is attached to the oxazoline core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the oxazoline ring, converting it to an oxazolidine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of oxazolidine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the piperidine ring is particularly interesting for its potential interactions with biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structural features suggest it could interact with various biological pathways, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanone involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: This compound shares the dimethoxyphenyl group but differs in its core structure.
Disilane-bridged architectures: These compounds feature unique intramolecular σ electron delocalization, similar to the electronic properties of the oxazoline ring in our compound.
Uniqueness
The uniqueness of 3-(3,4-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanone lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the oxazoline and piperidine rings in a single molecule is particularly noteworthy, as it allows for diverse interactions with various chemical and biological systems.
Properties
Molecular Formula |
C19H26N2O4 |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]-(2,6-dimethylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C19H26N2O4/c1-12-6-5-7-13(2)21(12)19(22)18-11-15(20-25-18)14-8-9-16(23-3)17(10-14)24-4/h8-10,12-13,18H,5-7,11H2,1-4H3 |
InChI Key |
BCRLEUACEWQWQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1C(=O)C2CC(=NO2)C3=CC(=C(C=C3)OC)OC)C |
Origin of Product |
United States |
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